Cucurbitacin E

Catalog No.
S622952
CAS No.
18444-66-1
M.F
C32H44O8
M. Wt
556.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin E

CAS Number

18444-66-1

Product Name

Cucurbitacin E

IUPAC Name

[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Molecular Formula

C32H44O8

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1

InChI Key

NDYMQXYDSVBNLL-MUYMLXPFSA-N

Synonyms

cucurbitacin E, NSC 106399, NSC-106399

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O

Cucurbitacin E is a highly oxidized steroid belonging to the cucurbitacin family, which consists of tetracyclic triterpenes primarily derived from plants in the Cucurbitaceae family, such as pumpkins and gourds. This compound is recognized for its complex structure, characterized by multiple hydroxy, methyl, and oxo substituents on a lanostane skeleton. Cucurbitacin E has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Anticancer Potential

Cucurbitacin E has demonstrated significant promise in preclinical studies for its antitumor properties. Studies have shown that CuE can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including inducing apoptosis (programmed cell death) and disrupting cell cycle progression [, ]. Additionally, CuE has been shown to enhance the effectiveness of conventional chemotherapeutic agents in some cases []. These findings highlight the potential of CuE as a candidate for future cancer treatment strategies.

Neuroprotective Effects

Emerging research suggests that CuE may possess neuroprotective properties. Studies have shown that CuE can alleviate neurobehavioral impairments in animal models of cerebral hypoperfusion, possibly by reducing oxidative stress, inflammation, and excitotoxicity []. These findings suggest the potential of CuE for neurodegenerative diseases like Alzheimer's and Parkinson's, although further investigation is needed.

Other Potential Applications

Beyond cancer and neurodegenerative diseases, CuE is being explored for its potential applications in various other areas, including:

  • Anti-inflammatory effects: CuE exhibits anti-inflammatory properties which may be beneficial for conditions like arthritis and inflammatory bowel disease [].
  • Antimicrobial activity: Studies suggest that CuE may possess antimicrobial activity against various bacteria and fungi [].
  • Diabetes management: Preliminary research indicates that CuE may have antidiabetic effects, although further investigation is needed to understand its mechanisms and potential clinical applications [].
That contribute to its biological activities. Notably, it can interact with proteins through binding, which alters their functions. For example, Cucurbitacin E binds to the phosphoinositide 3-kinase protein, enhancing its thermal stability and inhibiting the activation of downstream signaling pathways like the PI3K/Akt pathway . Additionally, it has been shown to inhibit cyclooxygenase enzymes and reactive nitrogen species production in macrophages, demonstrating its anti-inflammatory potential .

Cucurbitacin E exhibits a wide range of biological activities:

  • Anti-inflammatory: It inhibits pro-inflammatory cytokine production and reduces inflammation through modulation of signaling pathways .
  • Antioxidant: The compound demonstrates free-radical scavenging abilities, which may protect cells from oxidative stress .
  • Anticancer: Cucurbitacin E enhances the chemosensitivity of cancer cells to anticancer drugs and exhibits cytotoxic effects against various cancer cell lines .
  • Neuroprotective: It has been shown to protect against oxidative stress and inflammation in models of cerebral hypoperfusion, suggesting potential therapeutic applications in neurodegenerative diseases .

The synthesis of Cucurbitacin E can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from plants such as Cucumis melo or Trichosanthes kirilowii, where it naturally occurs.
  • Chemical Synthesis: Various synthetic routes have been developed that involve multi-step organic reactions to construct the tetracyclic structure characteristic of cucurbitacins. These methods often utilize starting materials that can be transformed through oxidation and functional group modifications .

Cucurbitacin E has several applications in medicine and research:

  • Cancer Therapy: Its ability to enhance drug sensitivity makes it a candidate for combination therapies in cancer treatment.
  • Anti-inflammatory Treatments: Due to its potent anti-inflammatory properties, it may be used in managing conditions like arthritis.
  • Neuroprotective Agents: Research indicates potential uses in treating neurodegenerative disorders by mitigating oxidative stress and inflammation .

Studies have demonstrated that Cucurbitacin E interacts with various molecular targets:

  • Phosphoinositide 3-Kinase: It binds effectively to this protein, inhibiting its activity and downstream signaling pathways involved in inflammation and cancer progression .
  • Reactive Nitrogen Species: The compound reduces the production of these species in macrophages, highlighting its role in modulating immune responses .
  • Cofilin Protein: Cucurbitacin E inhibits the phosphorylation of cofilin, affecting actin dynamics and cell proliferation in cancer cells .

Cucurbitacin E shares structural and functional similarities with other compounds in the cucurbitacin family. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityToxicity Level
Cucurbitacin BTetracyclic triterpeneAnticancer, anti-inflammatoryHighly toxic
Cucurbitacin DTetracyclic triterpeneAntiproliferativeModerate toxicity
Cucurbitacin ITetracyclic triterpeneAnticancerModerate toxicity
Cucurbitacin JTetracyclic triterpeneCytotoxicityLow toxicity

Cucurbitacin E is unique among these compounds due to its specific binding affinity for phosphoinositide 3-kinase and its comparatively lower toxicity levels while still exhibiting significant biological activities. This makes it a promising candidate for therapeutic applications without the severe side effects associated with other cucurbitacins like Cucurbitacin B .

Cucurbitacin E is a naturally occurring tetracyclic triterpenoid compound primarily found in plants belonging to the Cucurbitaceae family, which includes cucumbers, melons, gourds, and pumpkins [1] [2]. The fundamental structural framework of Cucurbitacin E is based on a 19-(10→9β)-abeo-10α-lanost-5-ene ring skeleton, which represents the core architecture of all cucurbitacins [7]. This tetracyclic structure is derived from the cucurbitane skeleton, which itself is a modified lanostane-type triterpene [16] [17].

The basic skeleton of Cucurbitacin E contains 30 carbon atoms arranged in four interconnected rings (labeled A, B, C, and D) that form the characteristic tetracyclic triterpene structure [17] [19]. The tetracyclic framework differs from most other tetracyclic triterpenes by being highly unsaturated and containing numerous functional groups [2]. A distinctive feature that separates cucurbitacins from typical steroidal structures is the presence of a methyl group at C-9 rather than at C-10, which results from a methyl migration during biosynthesis [2] [3].

The tetracyclic skeleton of Cucurbitacin E is characterized by specific structural elements:

  • A 5,6-double bond that is common to all cucurbitacins [7]
  • An additional double bond between C-1 and C-2 in ring A [2] [18]
  • A trans-configured double bond between C-23 and C-24 in the side chain [21]
  • A rigid framework with specific stereochemistry at multiple carbon centers [16] [17]

The biosynthesis of this complex tetracyclic structure begins with the cyclization of 2,3-oxidosqualene to form cucurbitadienol, catalyzed by oxidosqualene cyclase, followed by a series of oxidation and modification steps [3] [14]. The isolation of 10alpha-cucurbita-5,24-dien-3beta-ol, the simplest tetracyclic triterpene with a cucurbitane skeleton, supports the view that it serves as the general precursor of cucurbitacins, with Cucurbitacin E being one of the first cucurbitacins formed during plant development [3].

Functional Group Modifications and Stereochemistry

Cucurbitacin E possesses a complex array of functional groups strategically positioned throughout its tetracyclic skeleton and side chain, contributing to its unique chemical properties and biological activities [1] [4]. The molecule contains multiple oxygen-containing functional groups including hydroxyl, ketone, and acetyl moieties that significantly influence its chemical reactivity and physical properties [9] [10].

The key functional group modifications in Cucurbitacin E include:

  • A hydroxyl group at C-2 position in ring A [4] [21]
  • A ketone group at C-3 position in ring A [14] [17]
  • A ketone group at C-11 position in ring C [21]
  • A hydroxyl group at C-16 position in ring D with alpha stereochemistry [21]
  • A ketone group at C-22 position in the side chain [21]
  • A hydroxyl group at C-20 position in the side chain [21]
  • An acetyl group at C-25 position in the side chain [10] [14]

The stereochemistry of Cucurbitacin E is critical to its three-dimensional structure and biological activity [18]. The molecule exhibits specific stereochemical configurations at several carbon centers:

  • 9β-methyl configuration [16] [17]
  • 10α-configuration at the junction of rings A and B [16] [17]
  • 16α-hydroxyl configuration in ring D [21]
  • E-configuration (trans) at the C-23/C-24 double bond [21]

The complete stereochemical designation of Cucurbitacin E is (9β,10α,16α,23E)-25-acetyloxy-2,16,20-trihydroxy-9-methyl-19-norlanosta-1,5,23-triene-3,11,22-trione [4]. This precise stereochemical arrangement is essential for the molecular recognition and interaction of Cucurbitacin E with biological targets [18].

The acetylation pattern, particularly at the C-25 hydroxyl group, distinguishes Cucurbitacin E from other cucurbitacins such as Cucurbitacin I, which lacks this acetyl group [9] [10]. The final characterized gene in the Cucurbitacin E biosynthetic pathway encodes an acyl transferase that specifically acetylates the C-25 hydroxyl group [14]. Additionally, research has identified enzymes that demonstrate substrate promiscuity and specific acetylation activity at the C-16 hydroxyl of the cucurbitacin skeleton, leading to derivatives such as 16-O-acetyl Cucurbitacin E [10].

Physicochemical Properties and Solubility Profiles

Cucurbitacin E exhibits distinct physicochemical properties that influence its behavior in various environments and its potential applications in research and development [11] [12]. As a complex tetracyclic triterpenoid, its physical and chemical characteristics are determined by its molecular structure, functional groups, and stereochemistry [20].

The fundamental physicochemical properties of Cucurbitacin E are summarized in the following table:

PropertyValueReference
Molecular FormulaC32H44O8 [4] [11]
Molecular Weight556.69 g/mol [4] [11]
Physical StateWhite amorphous powder [21]
Melting Point228-234°C [12]
Boiling Point712.6±60.0°C at 760 mmHg [12]
Density1.2±0.1 g/cm³ [12]
Optical Rotation[α]D25−20 (c 0.0005, MeOH) [21]
LogP (Partition Coefficient)3.15 [12]
Polar Surface Area138.20 Ų [12]

The solubility profile of Cucurbitacin E is particularly important for its extraction, purification, and application in various research settings [11] . Cucurbitacin E is moderately polar and exhibits differential solubility in various solvents:

  • High solubility in organic solvents such as:

    • Dimethyl sulfoxide (DMSO): 30 mg/ml [11]
    • Dimethylformamide (DMF): 30 mg/ml [11]
    • Ethanol: 30 mg/ml [11]
    • Methanol: Good solubility [21]
    • Chloroform: Good solubility
  • Limited solubility in aqueous environments:

    • Water: Poor solubility
    • Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml [11]

The solubility characteristics of Cucurbitacin E are influenced by its multiple hydroxyl groups, which can form hydrogen bonds with polar solvents, and its hydrophobic tetracyclic core, which interacts with non-polar solvents [20]. The presence of both polar functional groups (hydroxyl, ketone) and non-polar regions (tetracyclic skeleton) gives Cucurbitacin E an amphipathic character that affects its solubility in different media [20].

For research applications, stock solutions of Cucurbitacin E are typically prepared in organic solvents such as DMSO or ethanol, which can then be diluted with aqueous buffers for biological assays [11]. The limited water solubility of Cucurbitacin E presents challenges for its formulation and delivery in aqueous systems, necessitating the development of specialized delivery methods for potential applications [20].

Spectroscopic Identification Markers

Spectroscopic techniques provide essential tools for the identification, structural elucidation, and quality assessment of Cucurbitacin E [13] [21]. Each spectroscopic method offers unique insights into different aspects of the molecule's structure and properties, creating a comprehensive spectral fingerprint for accurate identification [21] [23].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Cucurbitacin E exhibits characteristic UV absorption patterns due to its conjugated double bond systems [21] [23]:

  • Maximum absorption (λmax) at approximately 229 nm, attributed to the α,β-unsaturated ketone systems in rings A and C [21]
  • Additional absorption may be observed around 263.50 nm due to the conjugated enone system [23]
  • After reaction with phosphomolybdic acid (PMA), a characteristic absorption peak appears at 400.40 nm, which can be used for quantitative analysis [23]

Infrared (IR) Spectroscopy

The infrared spectrum of Cucurbitacin E reveals distinctive absorption bands corresponding to its various functional groups [21] [24]:

  • 3347 cm⁻¹: O-H stretching vibrations from hydroxyl groups
  • 2926-2854 cm⁻¹: C-H stretching vibrations
  • 1736 cm⁻¹: C=O stretching of ester carbonyl (acetyl group)
  • 1691 cm⁻¹: C=O stretching of ketone groups
  • 1655 cm⁻¹: C=O stretching of α,β-unsaturated ketone (enone)
  • 1601 cm⁻¹: C=C stretching vibrations
  • 1029 cm⁻¹: C-O stretching vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about Cucurbitacin E, with characteristic signals in both ¹H-NMR and ¹³C-NMR spectra [13] [21]:

¹H-NMR Key Signals (500 MHz, CDCl₃):

  • δ 6.21 (d, J = 2.0 Hz): H-1 (olefinic proton)
  • δ 5.80 (m): H-6 (olefinic proton)
  • δ 6.49 (d, J = 15.7 Hz) and δ 7.07 (d, J = 15.7 Hz): H-23 and H-24 (trans-olefinic protons)
  • δ 4.40 (ddd, J = 3.2, 3.6, 7.2 Hz): H-16 (proton adjacent to hydroxyl group)
  • δ 2.03 and δ 2.12 (both s): Methyl protons of acetyl groups

¹³C-NMR Key Signals (125 MHz, CDCl₃):

  • δ 123.8 and δ 145.6: C-1 and C-2 (olefinic carbons in ring A)
  • δ 198.2, δ 213.1, and δ 202.5: C-3, C-11, and C-22 (carbonyl carbons)
  • δ 71.2, δ 78.2, and δ 79.3: C-16, C-20, and C-25 (carbons bearing hydroxyl groups)
  • δ 170.3 and δ 171.9: Carbonyl carbons of acetyl groups

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of Cucurbitacin E [21] [22]:

  • Molecular ion peak [M+Na]⁺ at m/z 583 in positive ESI-MS
  • High-resolution ESI-MS shows [M+Na]⁺ at m/z 583.3562 (calculated for C₃₂H₄₄O₈Na⁺)
  • Characteristic fragmentation patterns include:
    • Loss of acetyl group (-42 Da)
    • Loss of water molecules from hydroxyl groups (-18 Da)
    • Cleavage of the side chain
    • Fragmentation of the tetracyclic ring system

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

556.30361836 g/mol

Monoisotopic Mass

556.30361836 g/mol

Heavy Atom Count

40

UNII

V8A45XYI21

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18444-66-1

Wikipedia

Cucurbitacin_E

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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